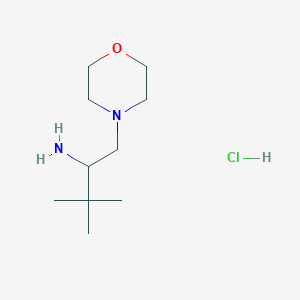

amine hydrochloride CAS No. 1049803-05-5](/img/structure/B2744179.png)

[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1H-Indol-3-yl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C (=C1)C (=CN2)CCNCC3=CN=CC=C3.Cl .Wissenschaftliche Forschungsanwendungen

Antiallergic Compounds

Research by Menciu et al. (1999) explored compounds similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their potential as antiallergic agents. They synthesized a range of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates. These compounds were evaluated for antiallergic potency, leading to the selection of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as a potent antiallergic compound (Menciu et al., 1999).

Catalysts in Organic Synthesis

Singh et al. (2017) synthesized compounds with an indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These palladacycles were effective as catalysts in organic reactions like the Suzuki–Miyaura coupling and allylation of aldehydes. This research demonstrates the utility of indole core-containing compounds as catalysts in organic synthesis (Singh et al., 2017).

Novel Synthetic Methods

Garzón and Davies (2014) reported the use of pyridinium N-(heteroaryl)aminides, similar in structure to 2-(1H-Indol-3-yl)ethylamine hydrochloride, in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provided access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in novel synthetic approaches (Garzón & Davies, 2014).

Formation of Polysubstituted Pyrroles

Kobayashi et al. (2006) conducted research on the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, involving secondary amine hydrochlorides similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride. This work highlights the compound's relevance in the synthesis of complex pyrrole structures (Kobayashi et al., 2006).

Allosteric Modulation of Receptors

Price et al. (2005) investigated compounds with structures related to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their allosteric modulation properties on the cannabinoid CB1 receptor. This research is significant in understanding the receptor's pharmacology and potential therapeutic applications (Price et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMASMXLMZKYETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)

![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2744104.png)

![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)